Methyl 6-(3-methoxyphenyl)nicotinate
Description
Contextual Significance of Nicotinate (B505614) Chemical Scaffolds in Chemical and Biological Research
Nicotinate esters, characterized by a pyridine (B92270) ring substituted with an ester group at the 3-position, are a class of compounds with significant versatility. Their pyridine core makes them important intermediates in the synthesis of more complex molecules and pharmaceutical agents. google.com The inherent biological activity of the nicotinic acid structure often imparts pharmacological properties to its derivatives, making them subjects of intense study.
Research has demonstrated that various nicotinate esters possess a wide range of biological activities. For instance, many derivatives are known for their vasodilatory properties, which enhance blood flow. nih.govdocumentsdelivered.com This has led to their investigation in topical preparations for muscle pain and in studies on skin microcirculation. Furthermore, the nicotinate scaffold has been a key component in the synthesis of novel compounds evaluated for anti-inflammatory and analgesic effects. nih.gov The adaptability of the nicotinate structure allows chemists to modify its substituents to fine-tune its biological and chemical properties, leading to a vast library of compounds with diverse potential applications.
Table 1: Examples of Nicotinate Esters and Their Research Context
| Compound Name | Key Research Area(s) |
|---|---|
| Methyl Nicotinate | Vasodilation, Topical Rubefacient, Anti-inflammatory Studies |
| Ethyl Nicotinate | Vasodilator, Skin Conditioning Agent |
| Xanthinol Nicotinate | Peripheral Vasodilator, Treatment of Vascular Disorders |
| Inositol Nicotinate | Treatment of Blood Circulation Problems, Lowering Blood Fats |
Elucidating the Research Profile of Methyl 6-(3-methoxyphenyl)nicotinate within Contemporary Scientific Inquiry
This compound (CAS No. 1432266-44-8) is a specific derivative within the broader nicotinate ester family. bldpharm.combldpharm.com While it is commercially available as a building block for chemical synthesis, indicating its utility in research and development, detailed academic studies focusing specifically on its biological activity are not widely present in the public literature. crysdotllc.com Its research profile is therefore primarily understood by examining its structural components and the context of related compounds.
The structure consists of three key features: the methyl nicotinate core, a methyl group at the 2-position, and a 3-methoxyphenyl (B12655295) group at the 6-position of the pyridine ring.
6-Aryl Substitution: The presence of an aromatic (aryl) ring at the 6-position is a common strategy in medicinal chemistry to create novel molecular architectures. The synthesis of such compounds can be achieved through modern cross-coupling reactions or catalyst-controlled additions of aryl boron nucleophiles to activated nicotinate salts. nih.gov
The 3-Methoxyphenyl Moiety: The methoxy (B1213986) (-OCH3) group is a prevalent feature in many natural products and approved drug molecules. nih.gov Its inclusion can influence a molecule's binding to biological targets, improve its metabolic stability, and modify its solubility and ability to cross cell membranes. ontosight.aiontosight.ai The 3-methoxyphenyl group specifically is found in a variety of biologically active compounds. wikipedia.org
Given these features, this compound is likely synthesized as an intermediate for creating more complex molecules for evaluation in drug discovery programs, potentially in areas where other nicotinate or methoxyphenyl-containing compounds have shown promise, such as anti-inflammatory, neuroprotective, or cardiovascular research.
Foundational Research on Pyridine-Based Esters and Their Derivatives
The synthesis of pyridine-based esters like this compound relies on a rich history of foundational organic chemistry research. The methods for creating these molecules can be broadly categorized into two approaches: building the pyridine ring itself or modifying a pre-existing one.
One of the most classic methods for synthesizing the pyridine core is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881. acs.orgwikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.org This method initially produces a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. wikipedia.org The Hantzsch synthesis has been instrumental in producing a wide array of pyridine derivatives, including important pharmaceutical compounds. acs.orgwikipedia.orgresearchgate.net
Alternatively, if the pyridine ring is already formed, as in nicotinic acid, the primary synthetic challenge is the formation of the ester group. The direct esterification of pyridine carboxylic acids is a fundamental transformation. Common methods involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Other techniques have been developed to perform this conversion under milder conditions, for example, by first converting the carboxylic acid to a more reactive intermediate like an acid chloride or by using coupling agents. nih.govtandfonline.com Modern methods also include palladium-catalyzed carbonylation reactions starting from halogenated pyridines. google.com
Table 2: Foundational Synthetic Methods for Pyridine Esters
| Synthesis Method | Description | Key Reactants |
|---|---|---|
| Hantzsch Pyridine Synthesis | A multi-component reaction to construct the pyridine ring system, followed by oxidation. | Aldehyde, β-keto ester, Ammonia/Ammonium (B1175870) Acetate (B1210297) |
| Acid-Catalyzed Esterification | Direct reaction to form the ester from a pyridine carboxylic acid. | Pyridine Carboxylic Acid, Alcohol, Strong Acid Catalyst |
| Acyl Chloride Method | Two-step process involving activation of the carboxylic acid to an acid chloride, followed by reaction with an alcohol. | Pyridine Carboxylic Acid, Thionyl Chloride, Alcohol, Base |
| Palladium-Catalyzed Carbonylation | Forms the ester group from a halo-pyridine using carbon monoxide. | Halogenated Pyridine, Carbon Monoxide, Alcohol, Palladium Catalyst |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVWJQUWZBRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations Pertaining to Methyl 6 3 Methoxyphenyl Nicotinate
Strategic Approaches for the Synthesis of the Nicotinate (B505614) Core Structure
The nicotinate core, a pyridine-3-carboxylate, is a fundamental heterocyclic motif. Its synthesis can be approached either by functionalizing a pre-existing pyridine (B92270) ring or by constructing the ring from acyclic precursors.
The most direct method to obtain the methyl nicotinate portion of the target molecule is through the esterification of a corresponding nicotinic acid derivative. The Fischer-Speier esterification is a classic and widely employed method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comnih.gov The reaction of nicotinic acid with methanol in the presence of concentrated sulfuric acid, typically under reflux for several hours, yields methyl nicotinate. nih.gov However, this process can be slow and require stringent conditions. nih.gov
Optimization of esterification is crucial for improving efficiency and yield. Key parameters that are often adjusted include temperature, catalyst concentration, and the ratio of alcohol to carboxylic acid. wikipedia.org The use of solid acid catalysts, such as MoO₃/SiO₂, has been explored as a heterogeneous alternative to corrosive mineral acids, simplifying product work-up and catalyst recovery. orientjchem.org Another approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. researchgate.net
Table 1: Comparison of Catalysts for Methyl Nicotinate Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in Methanol | Low cost, readily available | Corrosive, difficult work-up, waste generation masterorganicchemistry.comnih.gov |
| Thionyl Chloride (SOCl₂) | Dropwise addition at 0°C, then heat | High reactivity, good yields | Generates HCl gas, requires careful handling researchgate.net |
| Solid Acids (e.g., MoO₃/SiO₂) | Reflux in Methanol | Reusable, easier work-up, potentially greener | May require higher catalyst loading or longer times orientjchem.org |
For the synthesis of the specific precursor needed for Methyl 6-(3-methoxyphenyl)nicotinate, a 6-substituted nicotinic acid (e.g., 6-chloronicotinic acid) would undergo this esterification process prior to the cross-coupling step.
Multi-component reactions (MCRs) offer a powerful and atom-efficient strategy for the de novo synthesis of highly substituted pyridine rings from simple, acyclic starting materials. nih.gov These reactions construct the heterocyclic core in a single pot by forming multiple bonds, which aligns with the principles of green chemistry. researchgate.netnih.gov
One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which can be subsequently aromatized to the corresponding pyridine. researchgate.net While the classic Hantzsch synthesis is effective, modern variations have expanded its scope to create unsymmetrically substituted pyridines. researchgate.net For instance, a one-pot, four-component reaction involving an aldehyde, a β-keto ester, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines, often with high efficiency, especially under microwave irradiation. nih.govacs.orgresearchgate.net
These MCRs provide a versatile platform for building the nicotinate core with desired functional groups already in place, which can then be further elaborated to the final target molecule.
Advanced Synthetic Routes to this compound
With the methyl nicotinate core established, typically bearing a leaving group at the 6-position, advanced carbon-carbon bond-forming reactions are employed to introduce the 3-methoxyphenyl (B12655295) substituent.
The Suzuki-Miyaura cross-coupling reaction is arguably the most effective and widely used method for the synthesis of biaryl compounds, including 6-aryl nicotinates. researchgate.netgre.ac.uk This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. nih.gov
In a typical synthesis of this compound, the key disconnection is between the pyridine ring and the methoxyphenyl ring. The reaction would involve coupling Methyl 6-chloronicotinate or Methyl 6-bromonicotinate with 3-methoxyphenylboronic acid .
The general catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 6-halonicotinate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Optimization of the Suzuki-Miyaura reaction is critical for achieving high yields, particularly with heteroaromatic substrates. nih.govresearchgate.net Important variables include the choice of palladium catalyst/ligand, the base, and the solvent system. nih.gov
Table 2: Optimization Parameters for a Model Suzuki-Miyaura Coupling
For example, a plausible synthesis could involve reacting methyl 6-chloronicotinate with 1.2 equivalents of 3-methoxyphenylboronic acid in a mixture of toluene (B28343) and water, using K₂CO₃ as the base and Pd(PPh₃)₄ as the catalyst, heated under reflux.
Direct C-H functionalization of a pyridine ring is challenging due to the electron-deficient nature of the heterocycle. Therefore, achieving regioselectivity in the synthesis of a specific isomer like this compound relies on a strategy of pre-functionalization.
The most common and reliable approach is to start with a pyridine ring that has a leaving group (such as a halogen) at the desired position for substitution. By using Methyl 6-chloronicotinate as a starting material, the Suzuki-Miyaura coupling is directed specifically to the C-6 position. This "functional handle" approach circumvents the challenges of trying to directly and selectively functionalize the C-6 C-H bond of methyl nicotinate in the presence of other, more reactive positions. This strategy ensures that the desired regioisomer is formed exclusively, which is a critical aspect of chemo- and regioselective synthesis.
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound.
As mentioned, employing MCRs for the initial construction of the pyridine ring is inherently green due to high atom economy and procedural simplicity. researchgate.netresearchgate.net Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for both MCRs and cross-coupling reactions. nih.govacs.orgresearchgate.netresearchgate.net One study on pyridine synthesis demonstrated a reduction in reaction time from 6-9 hours with conventional heating to just 2-7 minutes using microwave irradiation, with an increase in yield. nih.gov
In the context of Suzuki-Miyaura coupling, significant research has focused on developing greener protocols. This includes the use of more environmentally benign solvents like water or alcohols, and the development of highly efficient catalysts that can be used at very low loadings, thereby reducing heavy metal waste. rsc.org The ability to perform these cross-coupling reactions in aqueous media not only reduces reliance on volatile organic compounds but can also simplify product isolation. researchgate.net
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Without experimental spectra, a detailed interpretation of the NMR data for Methyl 6-(3-methoxyphenyl)nicotinate is not possible. A hypothetical analysis would anticipate signals corresponding to the distinct proton and carbon environments within the molecule's structure, which consists of a substituted pyridine (B92270) ring and a methoxyphenyl group.
Proton (¹H) NMR Spectral Interpretation
A predicted ¹H NMR spectrum would show distinct signals for the protons on the nicotinic acid methyl ester backbone and the 3-methoxyphenyl (B12655295) substituent. The aromatic protons would appear in the downfield region (typically 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their relative positions on the two aromatic rings. The methoxy (B1213986) group (-OCH₃) on the phenyl ring and the methyl ester group (-COOCH₃) would each exhibit a singlet, likely in the range of 3.5-4.0 ppm.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum would reveal separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (around 165-175 ppm). Carbons in the aromatic rings would resonate in the approximate range of 110-160 ppm. The carbons of the two methyl groups (methoxy and ester) would appear in the upfield region, typically between 50-60 ppm.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which would be crucial for connecting the 3-methoxyphenyl group to the nicotinic acid framework.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.
Fourier Transform-Infrared (FT-IR) Spectroscopy for Characteristic Modes
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:
C=O stretching from the methyl ester group, typically a strong band around 1700-1730 cm⁻¹.
C-O stretching from the ester and ether linkages, appearing in the 1000-1300 cm⁻¹ region.
C=C and C=N stretching from the aromatic pyridine and benzene rings, in the 1400-1600 cm⁻¹ range.
=C-H stretching from the aromatic rings, above 3000 cm⁻¹.
-C-H stretching from the methyl groups, just below 3000 cm⁻¹.
Fourier Transform-Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights
FT-Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. This technique would be valuable for confirming the vibrations of the carbon skeleton of the molecule.
Iv. Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a comprehensive analysis of "Methyl 6-(3-methoxyphenyl)nicotinate," a variety of these methods are employed to elucidate its geometry, reactivity, and intramolecular interactions. These calculations are typically performed using specialized software that solves the Schrödinger equation for the molecular system, providing a wealth of information about its behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. researchgate.net By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule. researchgate.net For "this compound," this process would involve exploring the rotational freedom around the single bonds connecting the phenyl and pyridine (B92270) rings, as well as the orientation of the methoxy (B1213986) and methyl ester groups, to identify the global minimum on the potential energy surface.
The stability of different conformers is a critical aspect of understanding the molecule's behavior. The relative energies of various spatial arrangements, or conformers, can be calculated to determine their populations at a given temperature. This is particularly important for flexible molecules like "this compound," where different conformations may exhibit distinct chemical and physical properties.
To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for a closely related compound, methyl nicotinate (B505614), calculated at the B3LYP/6-311++G(d,p) level of theory. This provides a representative example of the structural parameters that would be determined for "this compound."
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | 1.391 |
| Bond Length (Å) | C3-C4 | 1.394 |
| Bond Length (Å) | C4-C5 | 1.392 |
| Bond Length (Å) | C5-C6 | 1.395 |
| Bond Length (Å) | N1-C2 | 1.334 |
| Bond Length (Å) | N1-C6 | 1.338 |
| Bond Angle (°) | N1-C2-C3 | 123.8 |
| Bond Angle (°) | C2-C3-C4 | 118.4 |
| Bond Angle (°) | C3-C4-C5 | 118.7 |
| Bond Angle (°) | C4-C5-C6 | 118.5 |
| Bond Angle (°) | C5-C6-N1 | 123.7 |
| Bond Angle (°) | C2-N1-C6 | 116.9 |
Data for methyl nicotinate, a structurally related compound, is provided for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.
For "this compound," FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals the probable sites for electrophilic and nucleophilic attack. Furthermore, the HOMO-LUMO gap can provide insights into the electronic transitions within the molecule, which are related to its absorption of light and potential for charge transfer.
The following table presents key FMO parameters for the related compound, methyl nicotinate, offering a glimpse into the electronic characteristics that would be investigated for "this compound."
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.12 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.87 |
Data for methyl nicotinate, a structurally related compound, is provided for illustrative purposes.
Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution around a molecule. sciensage.info These maps are color-coded to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-deficient and prone to nucleophilic attack. For "this compound," an ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms and certain parts of the aromatic rings would likely show positive potential.
Fukui functions offer a more quantitative approach to identifying reactive sites within a molecule. mdpi.com These functions are derived from the change in electron density as an electron is added to or removed from the system. nih.gov The Fukui function f(r) can be used to predict the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. By analyzing the values of the Fukui functions for each atom in "this compound," a detailed reactivity map can be constructed, providing valuable information for predicting its chemical behavior.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule and the nature of intramolecular interactions. nih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which arise from the donation of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital.
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. fu-berlin.de Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β). nih.gov These properties describe how the molecule's electron cloud responds to an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications.
For "this compound," the presence of a π-conjugated system and potential donor-acceptor groups suggests that it may exhibit NLO properties. Theoretical calculations of its polarizability and hyperpolarizability would provide a quantitative assessment of its NLO response, guiding the design of new materials with enhanced optical nonlinearities.
The following table shows representative NLO parameters for methyl nicotinate, illustrating the type of data that would be calculated for the target compound.
| Parameter | Value (a.u.) |
|---|---|
| Polarizability (α) | 88.9 |
| First Hyperpolarizability (β) | 145.2 |
Data for methyl nicotinate, a structurally related compound, is provided for illustrative purposes.
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies provide insights into the dynamic behavior of "this compound" and its interactions with other molecules. These methods are particularly valuable for understanding its behavior in a biological context or in condensed phases.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. For "this compound," molecular docking studies could be performed to investigate its potential binding to various biological targets, providing hypotheses about its pharmacological activity.
Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a detailed picture of the system's dynamic evolution. MD simulations can be used to study the conformational changes of "this compound" in different environments, such as in solution or within a biological membrane. These simulations can also be used to calculate thermodynamic properties and to explore the stability of ligand-receptor complexes identified through molecular docking.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which possesses rotational freedom around the single bond connecting the phenyl and pyridine rings, as well as the ester group, MD simulations are invaluable for exploring its conformational landscape.
A typical MD simulation would involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes. Subsequently, the system is gradually heated to a desired temperature and equilibrated. Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. These simulations can be run for nanoseconds to microseconds, providing a detailed picture of the molecule's dynamic behavior. elifesciences.orgrsc.org
The resulting trajectory can be analyzed to identify the most stable or frequently occurring conformations. This is often achieved through techniques like cluster analysis, which groups similar structures together. elifesciences.org For this compound, a key parameter to analyze would be the dihedral angle between the phenyl and pyridine rings, which would reveal the preferred relative orientation of these two aromatic systems. The flexibility of the methoxy and methyl nicotinate substituents would also be assessed. Understanding the accessible conformations is crucial, as it dictates how the molecule can interact with biological targets.
Table 1: Hypothetical Results of Conformational Cluster Analysis from a Molecular Dynamics Simulation of this compound
| Cluster | Population (%) | Dihedral Angle (Phenyl-Pyridine) | Key Intramolecular Interactions |
| 1 | 45% | ~45° | van der Waals contacts between ortho hydrogens |
| 2 | 30% | ~135° | Minimal steric hindrance |
| 3 | 15% | ~90° | Orthogonal orientation |
| 4 | 10% | Other | Transient conformations |
This table is illustrative and based on typical findings for similar bi-aryl compounds.
Ligand-Protein Docking for Investigating Molecular Recognition and Binding Affinities
Given the structural similarity of the nicotinic acid scaffold to known nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, molecular docking is a key computational technique to investigate the potential interaction of this compound with these receptors. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net
The process begins with obtaining a three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB). For nAChRs, crystal structures of the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, are often used. nih.govscienceopen.com A binding site is then defined on the protein, usually the known location where endogenous ligands like acetylcholine bind.
Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. mdpi.com For this compound, docking into an nAChR model, such as the α4β2 subtype, would be of particular interest. nih.govresearchgate.net
The results of a docking study would provide a predicted binding pose and an estimated binding energy. Analysis of the pose can reveal key interactions, such as hydrogen bonds, cation-π interactions, and hydrophobic contacts. For instance, the pyridine nitrogen of the nicotinate core is a potential hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or cation-π interactions with aromatic residues like tryptophan and tyrosine in the binding pocket. mdpi.com The methoxy group could also form specific interactions that contribute to binding affinity and selectivity.
Table 2: Predicted Interactions of this compound with a Homology Model of the α4β2 nAChR Binding Site
| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |
| Pyridine Nitrogen | TyrA93 (α4) | Hydrogen Bond |
| Phenyl Ring | TrpB149 (β2) | π-π Stacking |
| Methoxy Group | SerD165 (β2) | Hydrogen Bond |
| Ester Carbonyl | AsnC104 (α4) | van der Waals |
This table is illustrative and based on known interactions of similar ligands with nAChRs.
Analysis of Solvent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. nih.govresearchgate.netijcce.ac.ir Computational methods, particularly those based on quantum mechanics, can be used to predict and analyze these solvent effects on this compound.
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. rsc.org To account for solvent effects, these calculations can be performed using implicit solvent models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
By performing TD-DFT calculations in a series of solvents with varying polarities, one can predict how the wavelength of maximum absorption (λ_max) will shift. nih.gov For a molecule like this compound, which has polar groups (ester, methoxy) and a delocalized π-system, changes in solvent polarity are expected to alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus affecting the absorption spectrum. researchgate.net
A positive solvatochromic shift (a redshift in λ_max with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromic shift (blueshift) would indicate a less polar excited state. ijcce.ac.ir These computational predictions can be correlated with experimental spectroscopic measurements to validate the theoretical model and gain a deeper understanding of the molecule's electronic structure.
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Different Solvents (Hypothetical TD-DFT Results)
| Solvent | Dielectric Constant | Predicted λ_max (nm) | Solvatochromic Shift (nm) |
| Hexane | 1.88 | 285 | 0 |
| Dichloromethane | 8.93 | 292 | +7 |
| Ethanol | 24.55 | 298 | +13 |
| Water | 80.1 | 302 | +17 |
This table is illustrative, showing a hypothetical positive solvatochromism.
Quantitative Structure-Activity Relationship (QSAR) Modeling Using Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a series of analogs of this compound with known biological activity (e.g., binding affinity to nAChRs) were available, a QSAR model could be developed to guide the design of new, more potent compounds. acs.orgresearchgate.net
The first step in QSAR modeling is to calculate a set of numerical descriptors for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular weight, volume, surface area, shape indices.
Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net
For a series of nicotinic acid derivatives, a QSAR model might reveal that high affinity for nAChRs is correlated with a specific range of LogP values, the presence of a hydrogen bond acceptor at a certain position, and unfavorable steric bulk in another region of the molecule. nih.govacs.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for nAChR Affinity of Nicotinic Acid Analogs
| Descriptor | Type | Potential Influence on Affinity |
| LogP | Hydrophobic | Optimal range for membrane permeability and binding site interaction |
| Dipole Moment | Electronic | Influences long-range electrostatic interactions with the receptor |
| Molecular Volume | Steric | Defines the required size for optimal fit in the binding pocket |
| Number of H-bond Acceptors | Electronic/Topological | Important for specific interactions with key residues |
This table provides examples of descriptors and their potential relevance in a QSAR study.
V. Investigations into Biological Activities and Molecular Mechanisms
Anti-inflammatory Activity and Cyclooxygenase (COX) Enzyme Modulation
Nicotinate (B505614) derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Differential Inhibition of COX-1 and COX-2 Isoforms by Nicotinate Derivatives
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved by inhibiting cyclooxygenase (COX), an enzyme that exists in two primary isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation. rsc.org
Recent studies on newly synthesized nicotinate derivatives have demonstrated their potent inhibitory activity against COX enzymes. nih.gov A key finding is that many of these compounds exhibit preferential inhibition of the COX-2 isoform over COX-1. nih.gov For instance, certain novel series derived from nicotinic acid were found to have high COX-2 inhibitory activity and greater selectivity for COX-2 compared to the reference drug indomethacin. nih.gov Some of these derivatives, such as compounds designated 4c and 4f in one study, showed COX-2 inhibitory activity comparable to celecoxib and selectivity indices 1.8 to 1.9 times higher than celecoxib. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with the inhibition of COX-1. rsc.orgresearchgate.net
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Nicotinate Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative 3b | >100 | 0.06 | >1666 |
| Derivative 3e | >100 | 0.05 | >2000 |
| Derivative 4c | 47.25 | 0.04 | 1181.25 |
| Derivative 4f | 40.86 | 0.04 | 1021.5 |
| Celecoxib | 31.54 | 0.05 | 630.8 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, PGE2)
The inflammatory response is mediated by a complex network of signaling molecules, including pro-inflammatory cytokines like interleukin-6 (IL-6) and lipid mediators such as prostaglandin E2 (PGE2). mdpi.com The production of PGE2 is catalyzed by COX enzymes, and increased PGE2 synthesis can, in turn, induce the production of IL-6. nih.gov This creates a feedback loop that can amplify the inflammatory response.
Investigations into potent and selective COX-2 inhibiting nicotinate derivatives have shown that they can effectively modulate the production of these key inflammatory molecules. nih.gov For example, certain derivatives were found to influence the levels of pro-inflammatory cytokines. nih.gov By inhibiting the COX-2 enzyme, these compounds reduce the synthesis of PGE2. nih.gov This reduction in PGE2 can lead to a downstream decrease in the production of IL-6, thereby dampening the inflammatory cascade. nih.govnih.gov Some prostaglandin analogs have been shown to decrease the production of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6 by dendritic cells. scilit.com
Computational Insights into Enzyme-Ligand Binding Interactions
Molecular docking studies have provided valuable insights into how nicotinate derivatives interact with the active site of the COX-2 enzyme, helping to explain their potent and selective inhibitory activity. nih.govmdpi.com These computational analyses have shown that nicotinate derivatives can bind favorably within the COX-2 active site, often establishing more extensive interactions than reference drugs like celecoxib. nih.gov
The binding mode of these inhibitors within the enzyme's active site is crucial for their activity. nih.gov Docking studies can predict the orientation of the ligand and the specific amino acid residues involved in the interaction. researchgate.net For some of the most potent nicotinate derivatives, these computational models have revealed key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-ligand complex, which is consistent with their observed high inhibitory activity. nih.govnih.gov
Antitumor and Antiproliferative Mechanisms of Action
In addition to their anti-inflammatory properties, various derivatives of nicotinic acid and nicotinamide have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells and to induce programmed cell death.
In Vitro and In Vivo Cell Growth Inhibition Studies on Cancer Cell Lines
A number of newly synthesized nicotinamide and thienopyridine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. nih.govnih.gov In one study, several compounds showed strong cytotoxic activity against human liver cancer (HepG2) and colon cancer (HCT-116) cell lines. nih.gov Another study highlighted the antiproliferative effects of a mitochondria-targeted 6-(nicotinamide) methyl coumarin on A549 lung cancer cells. researchgate.net
The antiproliferative activity is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability. nih.gov The results are typically reported as the GI50 or IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com
Table 2: In Vitro Antiproliferative Activity of Selected Nicotinamide Derivatives Against Human Cancer Cell Lines
| Cell Line | Compound 3b (IC50 in µM) | Compound 4c (IC50 in µM) | Compound 7b (IC50 in µM) | Doxorubicin (IC50 in µM) |
|---|---|---|---|---|
| HCT-116 (Colon) | 6.51 | 4.54 | 3.11 | 0.46 |
| HepG-2 (Liver) | 6.45 | 4.61 | 2.91 | 0.49 |
| MCF-7 (Breast) | >100 | 8.97 | >100 | 0.52 |
IC50 values represent the concentration of the compound that inhibits the growth of 50% of the cell population.
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the antitumor efficacy and systemic effects of these compounds.
Analysis of Cell Cycle Perturbation and Apoptosis Induction Pathways (e.g., PARP cleavage, Nur77 modulation)
One of the key mechanisms through which anticancer agents exert their effects is by inducing apoptosis, or programmed cell death. ijmrhs.com Nicotinamide derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. nih.gov
A significant finding is the association between nicotinamide-induced apoptosis and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3, is a hallmark of apoptosis. nih.gov The appearance of an 85 kDa fragment of PARP indicates the activation of this apoptotic pathway. nih.gov The induction of apoptosis by some compounds has been confirmed by observing an increase in the population of apoptotic cells through methods like Annexin V staining. mdpi.com
Furthermore, these compounds can perturb the cell cycle, leading to cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M), which can prevent cancer cell proliferation. mdpi.comnih.gov For instance, some treatments result in an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com
Elucidation of Molecular Targets, Including Tubulin Binding and Microtubule Dynamics
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for essential cellular processes, including mitosis, cell motility, and intracellular transport. Their indispensable role in forming the mitotic spindle makes them a key target for anticancer therapies. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Tubulin polymerization inhibitors are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca, and taxane sites being the most well-characterized. Compounds that bind to the colchicine site, for instance, have been shown to inhibit tubulin polymerization, leading to microtubule depolymerization and disruption of the mitotic spindle nih.govcytoskeleton.com. Research into novel benzo[b]furan derivatives identified compounds that act as potent tubulin polymerization inhibitors, showcasing significant antiproliferative effects nih.gov. Similarly, 2-aryl-4-benzoyl-imidazoles (ABIs) were found to target the colchicine binding site on tubulin, effectively overcoming multidrug resistance mechanisms in cancer cells nih.gov.
For a compound like Methyl 6-(3-methoxyphenyl)nicotinate, investigation into its potential interaction with tubulin would be a critical step in elucidating its mechanism of action as a potential antiproliferative agent. Such studies would involve in vitro tubulin polymerization assays, competitive binding assays with known ligands like colchicine, and cell cycle analysis to determine if the compound induces mitotic arrest nih.gov. Molecular modeling could further clarify the binding pose and interaction with specific residues within the colchicine binding site nih.gov.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying functional groups on a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties.
For nicotinate and nicotinamide derivatives, SAR studies have been instrumental in developing potent agents for various therapeutic targets. For example, research on nicotinamide derivatives as antifungal agents revealed that the position of amino and isopropyl groups was critical for activity against Candida albicans mdpi.comnih.gov. Another study on nicotinamide analogs as inhibitors of the DNA demethylase ALKBH2 demonstrated that while a carboxyl group was key for high inhibitory potency in vitro, its ester counterpart showed superior cellular activity due to better membrane permeability nih.gov. In the development of antiproliferative tubulin inhibitors, SAR-guided design led to benzo[b]furans with exceptional potency by introducing a conformational bias and an additional hydrogen bond donor nih.gov.
For this compound, a systematic SAR study would be essential to optimize its biological potency. This would involve synthesizing analogs with modifications at key positions, such as:
The methoxy (B1213986) group: Altering its position on the phenyl ring (e.g., to the 2- or 4-position) or replacing it with other substituents (e.g., hydroxyl, halogen, alkyl groups).
The methyl ester: Converting it to other esters, amides, or a carboxylic acid to modulate solubility and cell permeability.
The pyridine (B92270) ring: Introducing substituents to modulate the electronic properties of the core structure.
These analogs would then be evaluated in biological assays to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.
Table 1: Hypothetical SAR Study Outline for this compound Analogs This table is for illustrative purposes to outline a potential research direction.
| Modification Site | Example Modification | Rationale for Investigation |
|---|---|---|
| 3-methoxyphenyl (B12655295) group | Change to 4-methoxyphenyl | Evaluate impact of substituent position on target binding. |
| 3-methoxyphenyl group | Replace -OCH3 with -OH | Assess the role of hydrogen bond donation. |
| 3-methoxyphenyl group | Replace -OCH3 with -Cl | Investigate the effect of electronic and steric changes. |
| Methyl Ester | Convert to Ethyl Ester | Determine the effect of ester chain length on activity. |
| Methyl Ester | Hydrolyze to Carboxylic Acid | Assess the impact of a charged group on solubility and cell entry. |
| Pyridine Ring | Add a methyl group | Evaluate how steric hindrance affects potency. |
Antiviral Efficacy and Protein-Ligand Interaction Studies (e.g., against HIV and Omicron)
The search for novel antiviral agents remains a global health priority. Many antiviral drugs function by inhibiting key viral proteins, such as proteases or polymerases. For instance, in the context of SARS-CoV-2, the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) are highly validated targets for drug discovery mdpi.com.
Studies on other heterocyclic compounds have demonstrated the potential for developing potent antivirals. For example, a class of 3-methoxyflavones was found to exhibit remarkable activity against picornaviruses by protecting host cells from the viral-induced shutdown of protein synthesis nih.gov. SAR studies revealed that the 3-methoxy group was essential for this antiviral effect nih.gov. More recently, SAR studies on 1-heteroaryl-2-alkoxyphenyl analogs identified potent inhibitors of SARS-CoV-2 replication that interfere with viral entry mdpi.com.
The antiviral potential of this compound has not been extensively reported. Future investigations would require screening against a panel of viruses, including significant pathogens like HIV and SARS-CoV-2 variants such as Omicron. Should any activity be identified, subsequent protein-ligand interaction studies, using techniques like molecular docking and X-ray crystallography, would be crucial to identify the specific viral protein target and elucidate the binding mechanism.
Antibacterial Activity and Mechanistic Correlates (e.g., against Gram-positive and Gram-negative strains)
The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. A key differentiator in antibacterial activity is the structure of the bacterial cell wall. Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria possess a thin peptidoglycan layer surrounded by an outer membrane, which often serves as a formidable barrier to drug penetration.
Research into substituted nicotinamidine derivatives has shown activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range nih.gov. Certain analogs demonstrated potency comparable to the reference antibiotic ampicillin against S. aureus nih.gov. The activity of these compounds was modulated by the substitution pattern on the terminal phenyl ring nih.gov. Other studies have shown that tryptophan-substituted peptides can exhibit enhanced antibacterial and antibiofilm activities, acting via membrane disruption mdpi.com.
The antibacterial properties of this compound would need to be evaluated through standardized antimicrobial susceptibility testing. Initial screening would determine its MIC against a panel of representative Gram-positive and Gram-negative bacterial strains. Mechanistic studies could then investigate its effect on bacterial cell membrane integrity, DNA replication, or protein synthesis to understand its mode of action.
Vasodilatory Mechanism and Microvascular Reactivity Studies
Nicotinic acid and its esters, like methyl nicotinate, are well-known for their ability to induce cutaneous vasodilation, resulting in a characteristic skin flushing or erythema nih.govchemicalbook.comdrugbank.com. This property makes them useful as topical rubefacients to relieve muscle and joint pain by enhancing local blood flow drugbank.com.
The topical application of methyl nicotinate induces measurable changes in local hemodynamics. Studies using non-invasive techniques like laser Doppler spectroscopy and laser speckle contrast imaging have characterized these microvascular responses nih.govnih.gov. Application of methyl nicotinate to the skin causes a dose-dependent increase in regional blood flow nih.gov. This vasodilatory response can be precisely quantified, making methyl nicotinate a useful compound for provoking and assessing microcirculation in clinical research nih.gov.
The primary mechanism underlying the vasodilatory action of nicotinates is mediated by the prostaglandin pathway nih.govchemicalbook.comresearchgate.net. Specifically, these compounds are thought to stimulate the release of Prostaglandin D2 (PGD2) from epidermal Langerhans cells and keratinocytes chemicalbook.combohrium.com. PGD2 is a potent, locally-acting vasodilator chemicalbook.comdrugbank.com.
This mechanism is supported by several lines of evidence. First, the vasodilatory effect of methyl nicotinate is significantly diminished by inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs), which were found to reduce the induced perfusion increase by as much as 82% nih.gov. Second, studies have shown that nicotinic acid administration leads to a marked increase in plasma PGD2 levels researchgate.netnih.gov. Finally, the effect is mediated through the Prostaglandin D2 receptor subtype 1 (DP1); selective antagonists for this receptor, such as laropiprant, effectively suppress niacin-induced vasodilation and flushing symptoms nih.govnih.govresearchgate.net.
Table 2: Summary of Mechanistic Findings for Nicotinate-Induced Vasodilation
| Finding | Experimental Evidence | Conclusion |
|---|---|---|
| Involvement of Prostaglandins | NSAIDs reduced methyl nicotinate-induced blood flow increase by 82% nih.gov. | The prostaglandin pathway is the dominant mechanism. |
| Specific Mediator Identified | Nicotinic acid administration increased plasma levels of PGD2 researchgate.netnih.gov. | PGD2 is the key prostaglandin involved in the response. |
| Receptor Identified | A selective DP1 receptor antagonist (MK-0524/laropiprant) blocked PGD2- and niacin-induced vasodilation nih.govnih.gov. | The vasodilatory signal is transduced via the DP1 receptor. |
| Cellular Source | Nicotinic acid stimulated PGD2 release from epidermal Langerhans cells bohrium.com. | Langerhans cells are a key source of PGD2 in the skin. |
Exploration of Interactions with Other Biological Receptors or Pathways (e.g., nicotinic receptors)
As of the current date, there is a notable absence of published scientific literature detailing the specific interactions of this compound with biological receptors or pathways, including nicotinic receptors. Comprehensive searches of scholarly databases and scientific repositories have not yielded any studies that have investigated or characterized the binding affinity, functional activity, or molecular mechanisms of this particular chemical compound at any known biological target.
Consequently, no data is available to construct a detailed analysis or data tables regarding its biological activities. The exploration of how the unique structural combination of a methyl nicotinate scaffold with a 3-methoxyphenyl substituent at the 6-position influences interactions with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs) remains an uninvestigated area of research.
While the broader class of nicotinic acid derivatives and compounds with methoxyphenyl moieties have been subjects of various biological studies, direct extrapolation of their properties to this compound is not scientifically rigorous without specific experimental evidence. The position of the methoxy group on the phenyl ring, in this case at the meta-position, can significantly influence the molecule's conformational flexibility, electronic distribution, and steric properties, all of which are critical determinants of receptor binding and activation. Without empirical data, any discussion on its potential biological targets or mechanisms of action would be purely speculative.
Therefore, this section remains to be elucidated by future research endeavors.
Vi. Potential Applications and Research Directions
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Methyl 6-(3-methoxyphenyl)nicotinate serves as a valuable building block in organic synthesis. The bi-aryl pyridine (B92270) structure is a common scaffold in many pharmaceutical compounds. The ester functional group can be readily converted into other functionalities such as carboxylic acids, amides, or alcohols, enabling the synthesis of a diverse library of derivatives. ontosight.ai This versatility makes it a key intermediate for creating more complex molecules with potential therapeutic applications.
Exploration in Materials Science for Optoelectronic or Functional Polymer Development
The conjugated system formed by the interconnected phenyl and pyridine rings gives the molecule potential photophysical properties. Aromatic and heteroaromatic structures are fundamental components of organic semiconductors, dyes, and polymers used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research could explore the polymerization of derivatives of this compound to develop new functional polymers with tailored electronic and optical properties.
Design and Synthesis of Molecular Probes for Biological Research
The core structure of this compound can be systematically modified to create molecular probes. By introducing reporter groups (such as fluorophores) or reactive moieties for covalent labeling, derivatives can be designed to interact with specific biological targets like enzymes or receptors. Such probes are instrumental in studying biological processes and understanding disease mechanisms at the molecular level.
Development for Bioimaging or Sensing Applications
Building on its potential as a molecular probe, the bi-aryl scaffold could be developed into fluorescent sensors or imaging agents. By incorporating functionalities that change their optical properties upon binding to a specific analyte (e.g., metal ions, reactive oxygen species), these molecules could be used for sensing and bioimaging applications in living cells or tissues.
Future Avenues in Chemical Biology and Medicinal Chemistry Research
In medicinal chemistry, the nicotinate (B505614) framework is a "privileged structure" found in numerous drugs. Future research could focus on using this compound as a starting point to synthesize novel compounds for screening against various diseases. The structural diversity achievable from this intermediate opens avenues for discovering new therapeutic agents with improved efficacy and selectivity. ontosight.ai
Challenges and Opportunities in the Synthesis and Application of Advanced Nicotinate Derivatives
A significant challenge in working with substituted nicotinates is achieving regioselectivity during synthesis, which can lead to modest yields and complex purification processes. frontiersin.org Furthermore, traditional synthetic methods often require harsh conditions and expensive metal catalysts. nih.gov Key opportunities lie in the development of more sustainable and efficient synthetic protocols, such as continuous-flow processes or enzymatic catalysis, which can offer shorter reaction times and reduced waste. nih.gov Overcoming these synthetic hurdles will unlock the full potential of advanced nicotinate derivatives for novel applications in medicine and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-(3-methoxyphenyl)nicotinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting nicotinic acid derivatives with 3-methoxyphenyl precursors under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DMF. Temperature control (60–80°C) and catalyst selection (e.g., Pd for cross-coupling) are critical for minimizing side reactions. Purification via column chromatography or recrystallization improves purity, with yields ranging from 50–75% depending on substrate reactivity .
Q. How can structural characterization of this compound be performed to confirm its molecular integrity?
- Methodological Answer : Use a combination of 1H/13C NMR to identify aromatic protons (δ 7.1–8.5 ppm) and ester carbonyl signals (δ ~165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 274.0954 for C14H13NO4). FT-IR verifies ester C=O stretching (~1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Cross-referencing with computational spectroscopy (e.g., DFT) enhances accuracy .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Enzyme inhibition studies (e.g., kinases or esterases) can be conducted via fluorescence-based kinetic assays. Initial cytotoxicity profiling in cell lines (e.g., HEK-293 or HepG2) using MTT assays establishes safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
